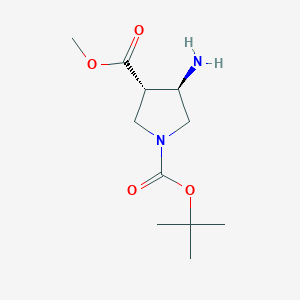
(3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring with specific stereochemistry, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The reaction conditions often involve the use of chiral catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3S,4R)-4-amino-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid
- (3S,4R)-1-tert-Butyl 3-methyl 4-hydroxypyrrolidine-1,3-dicarboxylate
Uniqueness
What sets (3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in various fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(8(12)6-13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1 |
InChI Key |
MOKVJORVJPSZHK-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


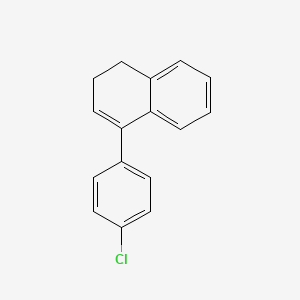
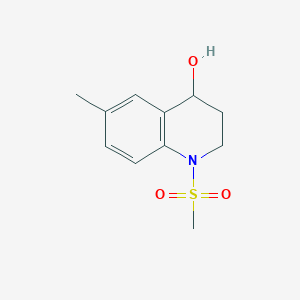
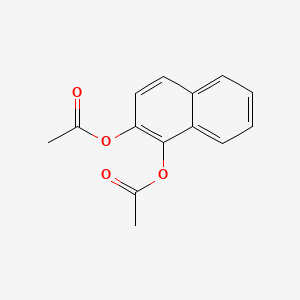
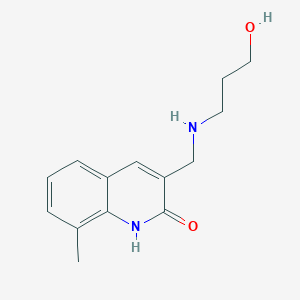
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
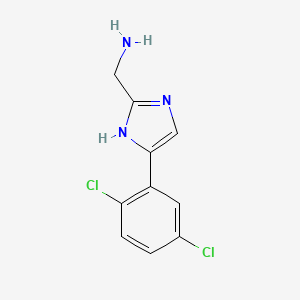
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)

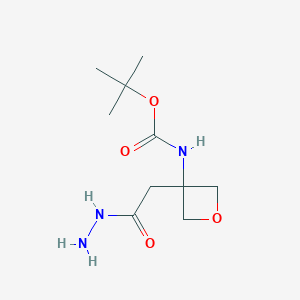

![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)
